2-(3,4-Dimethylphenyl)imidazole
Overview
Description
2-(3,4-Dimethylphenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 3,4-dimethylphenyl group. Imidazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylbenzaldehyde with glyoxal and ammonia under acidic conditions . Another approach involves the use of primary amines and aldehydes in the presence of catalysts such as ZnFe2O4 nanoparticles .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)imidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also affects cellular pathways by modulating signal transduction processes, leading to altered cellular responses .
Comparison with Similar Compounds
- 2-Phenylimidazole
- 2-(4-Methylphenyl)imidazole
- 2-(3,5-Dimethylphenyl)imidazole
Comparison: 2-(3,4-Dimethylphenyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylimidazole, it exhibits enhanced hydrophobicity and potentially greater biological activity. The presence of two methyl groups in the 3,4-positions also influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIMOTMFUSYFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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